LH65.3
Description
LH65.3 is a small-molecule phosphatase inhibitor identified through a chemical library screen for its ability to suppress intracellular Salmonella typhimurium growth in host cells . It targets dual-specificity phosphatases (DUSPs), specifically DUSP3, DUSP11, and DUSP27, with high potency (Figure 4B) . Structurally, it features a thiazolidine-2,4-dione core modified with diverse substituents, as revealed by parallel synthesis and structure−activity relationship (SAR) studies .
Properties
CAS No. |
1494676-74-2 |
|---|---|
Molecular Formula |
C21H20N2O5S |
Molecular Weight |
412.46 |
IUPAC Name |
(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11- |
InChI Key |
MJZOTNCBEWTGDG-WQRHYEAKSA-N |
SMILES |
O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LH65.3; LH-65.3; LH 65.3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogue: Compound 8
Compound 8, a derivative of LH65.3, demonstrates refined selectivity for DUSP3 and DUSP11 over DUSP27 (Figure 5A–B) . While this compound broadly inhibits all three DUSPs, Compound 8 achieves >70% inhibition of DUSP3/11 at 5 μM but only ~30% inhibition of DUSP27, suggesting that substituent modifications alter target specificity . This selectivity could reduce off-target effects in therapeutic applications.
Other Inhibitors from the Chemical Library Screen
The screen identified five additional inhibitors (LH101.2, LH1.2, HA25, LH1.4, LH56.1) with anti-Salmonella activity (Figure 3B) . However, their DUSP inhibition profiles and structures remain uncharacterized in the provided evidence, limiting direct comparison. Unlike these compounds, this compound has been validated mechanistically through siRNA silencing of DUSPs, confirming its on-target effects .
Structural and Functional Insights
Key Findings :
- Potency : this compound exhibits broad-spectrum DUSP inhibition, while Compound 8 trades potency for selectivity (Figure 5B) .
- SAR Trends : Bulky hydrophobic substituents on the thiazolidine core enhance DUSP3/11 binding but reduce DUSP27 affinity .
- Therapeutic Potential: this compound’s multi-target action may counteract bacterial evasion mechanisms, but its analogues (e.g., Compound 8) could offer precision in modulating specific pathways like ERK/Akt/mTOR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
